molecular formula C20H26O2 B1205325 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one CAS No. 1667-98-7

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one

Cat. No.: B1205325
CAS No.: 1667-98-7
M. Wt: 298.4 g/mol
InChI Key: HREDZMAPXFYEQW-LTFPLMDUSA-N
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Description

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one: is a synthetic steroidal compound. It is structurally related to the naturally occurring hormone estrone. This compound is characterized by the presence of a hydroxyl group at the third carbon, a norpregnane skeleton, and a triene system involving the first, third, and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the following steps:

    Oxidation: of the precursor to introduce a ketone group at the 20th position.

    Reduction: to convert the ketone group into a hydroxyl group at the third position.

    Dehydrogenation: to form the triene system.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar steps but optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents, acids, and bases.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, ethers, esters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other steroidal compounds.
  • Studied for its reactivity and transformation under various chemical conditions.

Biology:

  • Investigated for its potential effects on biological systems, particularly its interaction with hormone receptors.

Medicine:

  • Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of hormone-related disorders.

Industry:

  • Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with hormone receptors, particularly estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, depending on the tissue and context.

Comparison with Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but differing in the presence of a ketone group at the third position.

    Estradiol: Another natural estrogen with a hydroxyl group at both the third and seventeenth positions.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group at the seventeenth position.

Uniqueness: 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its synthetic nature allows for precise control over its structure and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(8S,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDZMAPXFYEQW-LTFPLMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937232
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-98-7
Record name NSC25691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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